Cas no 1176104-03-2 (4-(1-aminocyclohexyl)phenol)

4-(1-aminocyclohexyl)phenol 化学的及び物理的性質
名前と識別子
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- 4-(1-aminocyclohexyl)phenol
- Phenol, 4-(1-aminocyclohexyl)-
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- インチ: 1S/C12H17NO/c13-12(8-2-1-3-9-12)10-4-6-11(14)7-5-10/h4-7,14H,1-3,8-9,13H2
- InChIKey: BYPQHCFIWLOQSH-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=C(C2(N)CCCCC2)C=C1
じっけんとくせい
- 密度みつど: 1.092±0.06 g/cm3(Predicted)
- ふってん: 328.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 10.75±0.70(Predicted)
4-(1-aminocyclohexyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855090-0.25g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1855090-2.5g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1855090-10g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 10g |
$4545.0 | 2023-09-18 | ||
Enamine | EN300-1855090-5g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1855090-0.5g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1855090-0.1g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1855090-0.05g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1855090-5.0g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1855090-1g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 1g |
$1057.0 | 2023-09-18 | ||
Enamine | EN300-1855090-10.0g |
4-(1-aminocyclohexyl)phenol |
1176104-03-2 | 10g |
$4360.0 | 2023-05-26 |
4-(1-aminocyclohexyl)phenol 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
4-(1-aminocyclohexyl)phenolに関する追加情報
4-(1-Aminocyclohexyl)phenol (CAS No. 1176104-03-2): A Comprehensive Guide to Its Properties and Applications
4-(1-Aminocyclohexyl)phenol (CAS No. 1176104-03-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclohexylamine and phenolic functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, combining a cyclohexyl ring with an amino group and a hydroxyl-substituted benzene, makes it a valuable building block in medicinal chemistry.
In recent years, the demand for 4-(1-aminocyclohexyl)phenol has surged due to its potential applications in drug discovery. Researchers are particularly interested in its role as a precursor for CNS-targeting compounds, which are critical in addressing neurological disorders. The compound’s lipophilic properties and hydrogen-bonding capacity enhance its ability to cross the blood-brain barrier, a hot topic in neuroscience research. This aligns with the growing public interest in brain health supplements and neuroprotective agents, as evidenced by frequent searches for terms like "neurodegenerative disease treatments" and "blood-brain barrier permeability."
From a synthetic chemistry perspective, CAS 1176104-03-2 is often utilized in multistep organic synthesis due to its reactivity in amide coupling and reductive amination reactions. Its stereochemistry also makes it a candidate for chiral drug development, a field gaining traction with the rise of personalized medicine. Industry professionals frequently search for "chiral intermediates in drug synthesis" or "high-purity cyclohexylamine derivatives," reflecting the compound’s relevance in modern pharmacology.
Beyond pharmaceuticals, 4-(1-aminocyclohexyl)phenol has potential applications in material science, particularly in the design of polymeric coatings and adhesives. Its phenolic hydroxyl group enables participation in polymerization reactions, while the amino group facilitates cross-linking. This dual functionality resonates with trends in sustainable materials, a topic dominating searches like "eco-friendly polymer additives" and "high-performance adhesives."
Quality control and analytical methods for 1176104-03-2 are critical, given its use in high-value applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure purity, a concern frequently highlighted in queries like "HPLC methods for amine-containing compounds". The compound’s storage stability under inert conditions is another area of interest, particularly for laboratories focusing on long-term reagent preservation.
In summary, 4-(1-aminocyclohexyl)phenol (CAS No. 1176104-03-2) is a multifaceted compound bridging gaps between medicinal chemistry, material science, and analytical technology. Its alignment with trending topics like neurological health, green chemistry, and advanced drug formulation ensures its continued relevance in both academic and industrial settings. As research progresses, this compound is poised to play a pivotal role in addressing some of today’s most pressing scientific challenges.
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